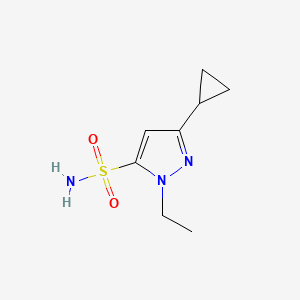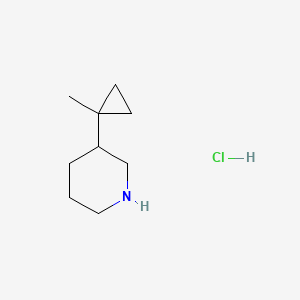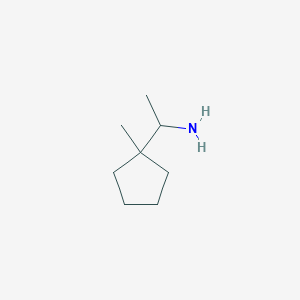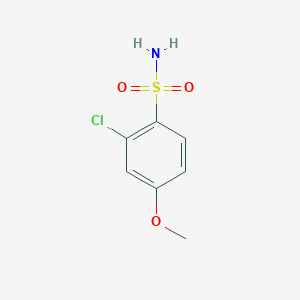
5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure combining an azetidine ring, a trifluoromethyl group, and an oxadiazole ring, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Construction of the Oxadiazole Ring: The oxadiazole ring is usually formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or peracids, potentially leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the azetidine or oxadiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could lead to partially or fully reduced derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the oxadiazole and trifluoromethyl groups.
作用機序
The mechanism of action of 5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the azetidine and oxadiazole rings contribute to its overall bioactivity.
類似化合物との比較
Similar Compounds
5-(Azetidin-3-yl)-1,2,4-oxadiazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-(Trifluoromethyl)-1,2,4-oxadiazole:
5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole: Substitutes the trifluoromethyl group with a methyl group, altering its chemical behavior and biological activity.
Uniqueness
5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the presence of both the azetidine ring and the trifluoromethyl group, which together confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C6H6F3N3O |
|---|---|
分子量 |
193.13 g/mol |
IUPAC名 |
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)5-11-4(13-12-5)3-1-10-2-3/h3,10H,1-2H2 |
InChIキー |
BVTRXHDZJOCKDV-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=NC(=NO2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


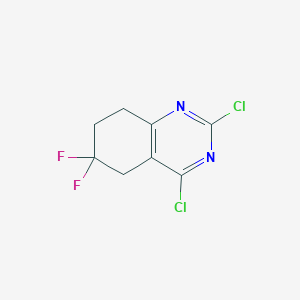
![2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13526748.png)
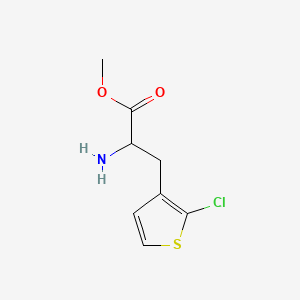
![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)
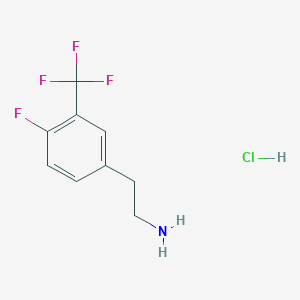
![2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B13526777.png)
